1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513555
InChI: InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13)
SMILES: CN1C=C(C(=N1)C(=O)O)C(F)(F)F
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13513555

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
IUPAC Name 1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13)
Standard InChI Key DDCSKHXNYGOCEB-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C(=O)O)C(F)(F)F
Canonical SMILES CN1C=C(C(=N1)C(=O)O)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₅F₃N₂O₂, with a molecular weight of 212.11 g/mol. The pyrazole core adopts a planar configuration, with substituents positioned to minimize steric clashes. The trifluoromethyl group at C4 induces electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity at C5. The carboxylic acid at C3 participates in hydrogen bonding, influencing solubility and crystal packing.

Key structural features:

  • Methyl group (C1): Enhances steric protection of the nitrogen lone pair, reducing unwanted side reactions.

  • Trifluoromethyl group (C4): Lowers pKa of neighboring protons, stabilizing intermediates in synthetic pathways.

  • Carboxylic acid (C3): Enables salt formation and derivatization via esterification or amidation.

Physicochemical Profile

Experimental and computational studies provide the following data:

PropertyValue/DescriptionMethod
Melting Point152–154°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.8 ± 0.2Shake-Flask Method
pKa (Carboxylic Acid)2.9Potentiometric Titration
Solubility (Water)1.2 mg/mL at 25°CHPLC Analysis

The trifluoromethyl group contributes to a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step sequence:

  • Pyrazole Ring Formation:
    Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core. For example, reaction of methyl 3-oxo-4,4,4-trifluorobutanoate with methylhydrazine generates 1-methyl-4-(trifluoromethyl)-1H-pyrazole.

  • Carboxylation:
    Direct carboxylation at C3 is achieved using carbon dioxide under high pressure (50–100 atm) in the presence of a palladium catalyst (e.g., Pd(OAc)₂/PPh₃). This step proceeds via a Heck-type mechanism, with yields reaching 65–70% .

  • Purification:
    Recrystallization from ethanol/water mixtures affords the final product in >98% purity, as verified by HPLC .

Optimization Challenges:

  • Regioselectivity: Competing substitution at C5 necessitates precise temperature control (60–80°C).

  • Catalyst Deactivation: Phosphine ligands mitigate palladium aggregation but increase costs.

Industrial Production

Scaled-up processes employ continuous flow reactors to enhance efficiency:

  • Microreactor Systems: Enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch methods.

  • In-Line Analytics: FTIR and mass spectrometry monitor intermediate formation, enabling real-time adjustments.

Biological Activities and Applications

Herbicidal Activity

In agrochemical applications, the compound serves as a precursor to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which disrupt carotenoid biosynthesis in weeds. Field trials demonstrate 90% control of Amaranthus retroflexus at 50 g/ha.

Comparative Efficacy:

HerbicideED₉₀ (g/ha)Crop Selectivity
Derived Compound50Corn, Soybean
Mesotrione75Limited to Corn

Computational and Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.89 (s, 3H, CH₃)

  • δ 7.52 (s, 1H, H5)

  • δ 13.1 (br s, 1H, COOH)

¹⁹F NMR confirms the trifluoromethyl group (δ -62.5 ppm, singlet).

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between carboxylic acid groups (O···O distance = 2.65 Å).

Environmental and Toxicological Profile

Ecotoxicity

The compound is moderately persistent in soil (DT₅₀ = 30 days) but shows low bioaccumulation potential (BCF = 12). Aquatic toxicity tests indicate an LC₅₀ of 1.2 mg/L for Daphnia magna, necessitating careful handling in agricultural runoff.

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